

"physical and chemical properties of 3-Chloro-4-(2-ethylphenoxy)aniline"

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Compound of Interest

Compound Name: 3-Chloro-4-(2-ethylphenoxy)aniline

Cat. No.: B1329081

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3-Chloro-4-(2-ethylphenoxy)aniline: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential synthetic aspects of **3-Chloro-4-(2-ethylphenoxy)aniline**. Due to the limited availability of experimental data for this specific isomer, this document primarily relies on predicted properties and generalized synthetic methodologies.

Core Physical and Chemical Properties

Quantitative data for **3-Chloro-4-(2-ethylphenoxy)aniline** is not readily available in the public domain. The following table summarizes predicted physicochemical properties, offering a baseline for research and experimental design.



Property	Predicted Value	Notes
Molecular Formula	C14H14CINO	-
Molecular Weight	247.72 g/mol	-
Boiling Point	~ 360-380 °C	Predicted, may vary with pressure.
Melting Point	Not available	-
Solubility	Insoluble in water; Soluble in organic solvents like DMSO, ethanol.	General solubility for similar structures.
рКа	~ 3.7-3.9	Predicted for the anilino group.
LogP	~ 4.2-4.5	Predicted, indicating high lipophilicity.

Note: The data presented above are computational predictions and have not been experimentally verified. These values should be used as estimations for initial experimental planning.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for **3-Chloro-4-(2-ethylphenoxy)aniline** is not documented in readily accessible literature, a plausible synthetic route can be devised based on established organometallic and reduction reactions. The proposed synthesis involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.

Step 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst.[1]

Reaction:



Detailed Methodology:

- Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-ethylphenol (1.0 eq), 1,2-dichloro-4-nitrobenzene (1.0-1.2 eq), a copper catalyst such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O) (5-10 mol%), and a suitable base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).[2]
- Solvent Addition: Add a high-boiling point, non-polar aprotic solvent such as toluene, xylene, or N,N-dimethylformamide (DMF).[3]
- Reaction Conditions: Heat the reaction mixture to a temperature ranging from 120°C to 160°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene to 3-Chloro-4-(2-ethylphenoxy)aniline

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis.[4][5]

Reaction:

Detailed Methodology:

- Reactant Preparation: Dissolve the purified 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene (1.0 eq) from the previous step in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.
- Reducing Agent: Add a reducing agent. Common choices include:
 - Metal/Acid: Iron powder (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[6][7]

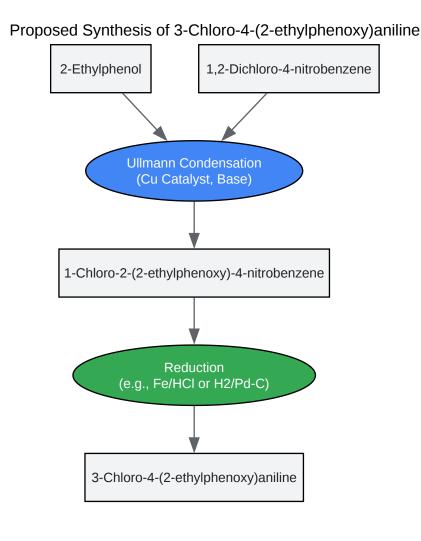


- Catalytic Hydrogenation: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
- Reaction Conditions:
 - For metal/acid reduction, the reaction is typically stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).
 - For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure.
- Work-up and Purification:
 - For metal/acid reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.
 - For catalytic hydrogenation, filter off the catalyst and concentrate the solvent.
- Final Purification: The crude aniline product can be purified by column chromatography or crystallization to yield the final product, **3-Chloro-4-(2-ethylphenoxy)aniline**.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the proposed synthetic pathway.





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Caption: Proposed two-step synthesis of **3-Chloro-4-(2-ethylphenoxy)aniline**.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no published information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for **3-Chloro-4-(2-ethylphenoxy)aniline**. Research on structurally similar compounds, such as 3-chloro-4-(4-chlorophenoxy)aniline, has indicated potential antiplasmodial activity, but these findings cannot be directly extrapolated to the 2-ethylphenoxy isomer.



Further research, including in vitro and in vivo screening, is required to determine the pharmacological profile of this compound.

Conclusion

3-Chloro-4-(2-ethylphenoxy)aniline is a compound for which specific experimental data is currently lacking. This guide provides a framework for its potential synthesis based on established chemical principles and offers predicted physicochemical properties to aid in initial research endeavors. The absence of biological data highlights an opportunity for novel investigation into the potential pharmacological applications of this molecule. Researchers are encouraged to perform experimental validation of the properties and synthetic routes outlined herein.

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